1-(4-Phenylbutan-2-yl)guanidine
Description
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Properties
IUPAC Name |
2-(4-phenylbutan-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9(14-11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H4,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXDSHGFQDYPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291611 | |
| Record name | N-(1-Methyl-3-phenylpropyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117053-39-1 | |
| Record name | N-(1-Methyl-3-phenylpropyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117053-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methyl-3-phenylpropyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Guanidine Derivatives in Contemporary Chemical Research
The guanidine (B92328) functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and strongly nucleophilic moiety. This inherent reactivity, coupled with its ability to form stable, delocalized cations, has cemented its importance across various scientific disciplines.
In Medicinal Chemistry
Guanidine derivatives are prolific in medicinal chemistry, with a broad spectrum of pharmacological activities. nih.govresearchgate.net The guanidinium (B1211019) headgroup is a key component in the side chain of the amino acid arginine, playing a crucial role in protein structure and enzyme-substrate interactions. researchgate.net This has inspired the development of numerous synthetic guanidine-containing compounds with diverse therapeutic applications.
| Therapeutic Area | Examples of Guanidine-Based Drugs |
| Antidiabetic | Metformin, Phenformin |
| Antihypertensive | Guanethidine, Guanabenz |
| Antiviral | Zanamivir, Acyclovir researchgate.netnih.gov |
| Antimicrobial | Chlorhexidine, Polyhexamethylene biguanide (B1667054) |
| Anticoagulant | Acylguanidines (Factor Xa inhibitors) |
| Anti-inflammatory | Leucettamine, N1,N2-diisopentylguanidine |
The positively charged guanidinium ion can engage in multiple hydrogen bonds and electrostatic interactions with biological targets, making it a valuable pharmacophore in drug design. researchgate.net Researchers continue to explore novel guanidine derivatives as potential treatments for a wide range of conditions, including central nervous system disorders, pain, and cancer. nih.govsci-hub.se
In Organic Synthesis
Beyond their medicinal applications, guanidines are powerful tools in organic synthesis. They are recognized as strong organic superbases, yet their catalytic potential has been a subject of growing interest. nih.gov Chiral guanidines have been successfully employed as catalysts in asymmetric synthesis, demonstrating their utility in creating stereochemically defined molecules. nih.gov
Furthermore, guanidinium salts have been utilized in the formation of aziridines, which are valuable synthetic intermediates. nih.gov The ability of bisguanidines to complex with metal ions also suggests potential applications in environmental remediation and the recovery of rare earth elements. nih.gov The development of new synthetic methods for the preparation of guanidine derivatives remains an active area of research, with procedures like guanidinylation reactions being continuously refined. researchgate.netscholaris.ca
In Materials Science
The unique properties of the guanidinium group are also being harnessed in the field of materials science. Guanidine-based polymers have been synthesized and shown to possess antimicrobial activities, with potential applications in coatings and medical devices. acs.org The ability of guanidines to participate in dynamic covalent chemistry, such as thermal guanidine metathesis, has led to the development of covalent adaptable networks (CANs), a class of self-healing and recyclable polymers. digitellinc.com The strong basicity and hydrogen-bonding capabilities of guanidines are also being explored in the creation of supramolecular networks with tunable properties. digitellinc.com
Academic Research Trajectory of Substituted Guanidine Compounds, with Specific Focus on 1 4 Phenylbutan 2 Yl Guanidine
Classical Approaches for Guanidine Construction Relevant to this compound
Classical methods for constructing the guanidine core have been the foundation of guanidine synthesis for many years and are still widely used. rsc.org These approaches typically involve the use of "guanylating agents" in stoichiometric reactions. rsc.org
The conversion of thioureas and their S-alkylated derivatives, isothioureas, represents a cornerstone in classical guanidine synthesis. rsc.orgresearchgate.net This method is particularly valuable in the later stages of complex molecule synthesis. rsc.org The general approach involves the reaction of an amine with a thiourea (B124793) derivative, often activated to facilitate the guanylation reaction. researchgate.net
Thioureas containing electron-withdrawing protecting groups are frequently employed to enhance their reactivity. researchgate.net The reaction is typically promoted by a thiophilic agent, such as a metal salt (e.g., Hg(II) or Cu(II)) or Mukaiyama's reagent, which facilitates the desulfurization process and subsequent formation of a carbodiimide intermediate. rsc.orgresearchgate.netrsc.org This reactive intermediate is then attacked by an amine to yield the desired guanidine. rsc.orgresearchgate.net While effective, this method's reliance on stoichiometric amounts of often toxic reagents like mercury salts can be a significant drawback, limiting its large-scale applications. rsc.orgresearchgate.net
S-methylisothioureas are also popular guanylating agents due to their accessibility and ease of preparation. researchgate.netresearchgate.net For instance, N,N′-bis(Boc)-S-methylisothiourea is a commonly used reagent that reacts with amines to provide protected guanidines, which can be subsequently deprotected. researchgate.net
Microwave-assisted synthesis has been shown to be a rapid and efficient alternative for the preparation of cyclic isothioureas and their conversion to guanidines, often eliminating the need for activating agents or protecting groups. nih.gov
| Reagent Type | Activating Agent/Condition | Key Features |
| Thioureas | Thiophilic metal salts (e.g., HgCl2), Mukaiyama's reagent | Effective for late-stage synthesis; can require toxic reagents. rsc.orgresearchgate.net |
| Isothioureas | Often used directly or with mild heating | Readily available; good yields. researchgate.netresearchgate.net |
| Microwave | Microwave irradiation | Rapid, no activating agents needed. nih.gov |
Cyanamides and carbodiimides are fundamental precursors in the synthesis of guanidines. rsc.org The direct addition of amines to carbodiimides is a highly efficient and atom-economical route to N-substituted guanidines. rsc.org However, the scope of this reaction can be limited with certain aromatic carbodiimides and electron-rich amines. rsc.org
Cyanamides can be used to synthesize guanidines, although the direct use of cyanogen (B1215507) bromide is often avoided due to its high toxicity. researchgate.netgoogle.com More contemporary methods involve the activation of cyanamide (B42294) or its derivatives under milder conditions. For example, scandium(III) triflate has been shown to catalyze the guanylation of various amines with cyanamide in water, offering a practical method for water-soluble substrates. organic-chemistry.orgorganic-chemistry.org Radical synthesis approaches using N-acyl cyanamides have also been developed. nih.gov
Carbodiimides are considered key intermediates in the synthesis of guanidines from thioureas. rsc.orgresearchgate.net Their reaction with amines provides a direct route to guanidines. While this reaction can be very efficient, it sometimes faces limitations depending on the electronic properties of the substrates. rsc.org
| Precursor | Reagent/Catalyst | Key Features |
| Cyanamide | Scandium(III) triflate | Catalytic, mild conditions, suitable for aqueous media. organic-chemistry.orgorganic-chemistry.org |
| N-Acyl Cyanamides | Radical initiators | Radical-based approach. nih.gov |
| Carbodiimides | Direct reaction with amines | Atom-economical, efficient. rsc.org |
Advanced Catalytic Strategies for the Preparation of Substituted Guanidines
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and atom-economical catalytic methods for guanidine synthesis, moving away from the limitations of classical stoichiometric approaches. rsc.orgsioc-journal.cnrsc.org
Transition-metal catalysis has emerged as a powerful tool for the synthesis of guanidine derivatives, offering novel pathways and improved efficiency. sioc-journal.cnrsc.orgrsc.org These methods often involve the catalytic addition of amines to carbodiimides or the functionalization of a pre-existing guanidine core. rsc.orgrsc.org
Various transition metals, including copper, palladium, and lanthanides, have been utilized to catalyze guanylation reactions. organic-chemistry.orgnih.gov For instance, copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines provide a direct route to trisubstituted N-aryl guanidines. organic-chemistry.org Palladium catalysts have been employed in cascade reactions involving azides, isonitriles, and amines to produce functionalized guanidines. organic-chemistry.org Lanthanide amides and ytterbium triflate have also been shown to be highly efficient catalysts for the addition of amines to carbodiimides. organic-chemistry.org
These catalytic systems often exhibit broad substrate scope and operate under mild conditions, making them attractive alternatives to classical methods. sioc-journal.cnsioc-journal.cn
| Catalyst Type | Reaction Type | Key Features |
| Copper | Three-component reaction | Synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org |
| Palladium | Cascade reaction | Synthesis of functionalized guanidines. organic-chemistry.org |
| Lanthanides | Amine addition to carbodiimides | High efficiency, mild conditions. organic-chemistry.org |
Guanidines themselves, particularly chiral guanidines, have been extensively used as powerful organocatalysts due to their strong basicity and hydrogen-bonding capabilities. researchgate.netthieme-connect.comrsc.org This has spurred interest in developing organocatalytic methods for their own synthesis.
While the primary focus of guanidine organocatalysis is on their application in asymmetric synthesis, the principles can be applied to their own formation. researchgate.netthieme-connect.com For example, the high basicity of guanidines can be harnessed to catalyze their own formation or the formation of other guanidine derivatives. acs.org The design of novel guanidine catalysts is an active area of research, though the synthesis and purification can be challenging due to their high polarity and basicity. thieme-connect.com
A major driver in modern synthetic chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. rsc.org The direct catalytic guanylation of amines with carbodiimides is a prime example of an atom-economical approach to guanidine synthesis. rsc.org
This approach avoids the use of stoichiometric activating agents and the generation of byproducts, which are common in classical methods. rsc.org The development of efficient catalysts, both transition-metal-based and organocatalytic, is crucial for advancing atom-economical guanidine synthesis. rsc.orgrsc.org The cycloaddition of guanidine-substituted furans to dienophiles represents an environmentally friendly method that combines two reactions with perfect atom economy. nih.govmdpi.com
Stereoselective Approaches in the Synthesis of Chiral Guanidine Derivatives
A crucial step in the synthesis of chiral guanidines is the preparation of the enantiomerically pure amine precursor. In the case of this compound, the required precursor is the chiral amine (R)- or (S)-1-(4-phenylbutan-2-yl)amine. A common and effective method to produce such chiral amines is through the asymmetric reduction of the corresponding prochiral ketone, 4-phenyl-2-butanone.
One prominent method for this transformation is the use of biocatalysts, such as yeast or isolated enzymes. For instance, research has demonstrated the enantioselective reduction of 4-phenyl-2-butanone using Saccharomyces cerevisiae (baker's yeast). cgl.org.cnresearchgate.net The stereochemical outcome of this reduction can be influenced by modifying the reaction conditions, such as the addition of glycerol (B35011) to the culture medium. cgl.org.cn For example, in a yeast culture without glycerol, the reduction of 4-phenyl-2-butanone can yield (S)-4-phenyl-2-butanol with high enantiomeric excess. This alcohol can then be converted to the corresponding amine with retention of stereochemistry.
Furthermore, engineered enzymes, such as reductive aminases, have been developed for the direct asymmetric reductive amination of ketones. nih.gov These enzymes can convert 4-phenyl-2-butanone directly into the corresponding (R)- or (S)-amine with high enantiomeric excess. For example, a reductive aminase from Nectria haematococca (NfRedAm) has been shown to catalyze the reductive amination of 4-phenyl-2-butanone to yield the (R)-amine. nih.gov
The table below summarizes representative results for the stereoselective synthesis of the chiral alcohol precursor to 1-(4-phenylbutan-2-yl)amine.
| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Saccharomyces cerevisiae | 4-phenyl-2-butanone | (S)-4-phenyl-2-butanol | >99% | 97% | researchgate.net |
| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 100% | 85.1% | nih.gov |
| Reductive Aminase (NfRedAm) | 4-phenyl-2-butanone | (R)-1-(4-phenylbutan-2-yl)amine | 40-96% | 44-76% | nih.gov |
Once the chiral amine, such as 1-(4-phenylbutan-2-yl)amine, is obtained with the desired stereochemistry, the final step is the guanidinylation of the primary amino group. This reaction introduces the guanidine moiety while aiming to avoid racemization of the adjacent chiral center. Several reagents have been developed for this purpose, offering mild reaction conditions and good yields.
Commonly used guanidinylating agents include pyrazole-1-carboxamidine derivatives, S-methylisothioureas, and cyanamide. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The choice of reagent can depend on the specific substrate and desired reaction conditions.
Guanidinylation using Pyrazole-1-carboxamidine Derivatives:
1H-Pyrazole-1-carboxamidine hydrochloride is a stable, crystalline solid that reacts with primary and secondary amines to form guanidinium (B1211019) salts. organic-chemistry.orgsigmaaldrich.com The reaction is typically carried out in a polar solvent like DMF or water and often at elevated temperatures. A polymer-bound version of this reagent has also been developed to simplify purification. organic-chemistry.org The use of microwave irradiation can significantly accelerate the reaction time. organic-chemistry.org
A detailed protocol for the guanidinylation of amines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been optimized, providing high yields of the corresponding nitroguanidines, which can then be reduced to the desired guanidines. organic-chemistry.orgresearchgate.net
The table below shows typical results for the guanidinylation of primary amines using pyrazole-based reagents.
| Amine Substrate | Guanidinylating Reagent | Solvent | Conditions | Yield | Reference |
| Benzylamine | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Dioxane | 101 °C, 16 h | 95% | organic-chemistry.org |
| Cyclohexylamine | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Dioxane | 101 °C, 16 h | 92% | organic-chemistry.org |
| Various amines | 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | - | - | 70-100% | organic-chemistry.org |
Guanidinylation using S-Methylisothiourea Derivatives:
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is another effective reagent for the guanidinylation of primary amines. scholaris.ca The reaction is often promoted by the addition of a mercury(II) salt, such as HgCl₂, or by using Mukaiyama's reagent. researchgate.net These reagents facilitate the departure of the methylthiol group. The Boc protecting groups on the resulting guanidine can be removed under acidic conditions.
Guanidinylation using Cyanamide:
Cyanamide can be used for the direct guanidinylation of amines. organic-chemistry.orgorganic-chemistry.org However, this method often requires harsh conditions. A significant improvement involves the use of a scandium(III) triflate catalyst, which allows the reaction to proceed under mild conditions in water. organic-chemistry.orgelsevierpure.com This method is particularly useful for water-soluble amines and peptides. organic-chemistry.org
The following table summarizes the yields for the guanidinylation of various amines using cyanamide in the presence of a catalyst.
| Amine Substrate | Catalyst | Solvent | Conditions | Yield | Reference |
| Aniline | Sc(OTf)₃ (10 mol%) | Water | 100 °C, 12 h | 95% | organic-chemistry.org |
| Benzylamine | Sc(OTf)₃ (10 mol%) | Water | 100 °C, 12 h | 85% | organic-chemistry.org |
These stereoselective strategies, combining the asymmetric synthesis of a chiral amine with a mild guanidinylation step, provide a robust framework for the preparation of enantiomerically pure monosubstituted guanidines like this compound.
Chemical Reactivity and Mechanistic Investigations of Guanidine Systems
Fundamental Role of Guanidines as Organic Superbases and Nucleophilic Reagents
Guanidines are recognized as one of the strongest classes of neutral organic bases, often termed "superbases". wikipedia.orgineosopen.org Their high basicity stems from the exceptional stability of the protonated form, the guanidinium (B1211019) cation, which is resonance-stabilized by the delocalization of the positive charge over three nitrogen atoms. ineosopen.orgresearchgate.net This Y-shaped delocalization makes the guanidinium ion a very stable conjugate acid, thus driving the protonation equilibrium far to the right. ineosopen.org
The basicity of guanidines is influenced by structural factors, such as the nature of substituents on the nitrogen atoms. ineosopen.org Commercially available guanidines like 1,1,3,3-Tetramethylguanidine (TMG), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are powerful non-nucleophilic bases widely used in organic synthesis. ineosopen.orgrsc.org
Beyond their role as Brønsted bases, guanidines can also function as nucleophilic reagents or catalysts. researchgate.netrsc.org The aminal-like structure, possessing both imine and amine functionalities, allows the guanidine (B92328) core to act as an N-nucleophile in reactions like Michael additions, alkylations, and acylations. ineosopen.orgresearchgate.net However, in many catalytic cycles, the more prevalent mechanism involves the guanidine acting as a base to generate the active guanidinium catalyst. researchgate.net
Detailed Mechanistic Pathways in Guanidine-Catalyzed Transformations
Guanidine-catalyzed reactions proceed through diverse and sophisticated mechanistic pathways. The function of the guanidine or its conjugate acid is central to these transformations, often involving complex activation modes.
Analysis of Hydrogen Bonding Interactions and Bifunctional Activation by Guanidinium Ions
Once protonated, the planar, C3-symmetric guanidinium cation becomes a potent hydrogen-bond donor with a well-defined spatial orientation. acs.org This ability to form multiple, strong hydrogen bonds is crucial for its catalytic activity. researchgate.net The strength of these interactions is significantly enhanced when paired with an anionic component, a phenomenon known as charge-assisted hydrogen bonding. acs.orgresearchgate.net
In catalytic processes, the guanidinium ion can activate substrates in several ways:
Monofunctional Activation : The guanidinium ion can activate an electrophile through hydrogen bonding, making it more susceptible to nucleophilic attack. rsc.orgmdpi.com
Bifunctional Activation : A key feature of guanidinium catalysis is the ability to activate both the nucleophile and the electrophile simultaneously. rsc.orgmdpi.comresearchgate.net This bifunctional activation, where the guanidinium ion interacts with both reacting partners, is a powerful strategy in asymmetric catalysis. researchgate.net
Cooperative Activation : In systems with multiple guanidine units, a "guanidine-guanidinium cooperation" can occur, where one neutral guanidine acts as a Brønsted base to deprotonate a substrate, while the resulting guanidinium ion stabilizes an anionic transition state. acs.orgnih.gov
DFT calculations and mechanistic studies have elucidated these interactions, showing how the guanidinium cation can organize reaction components within a complex, promoting reactions and controlling stereoselectivity. researchgate.netacs.org
Elucidation of Dissociative Mechanisms Involving Carbodiimide (B86325) Intermediates
Certain guanidine-based reactions proceed through a dissociative mechanism, particularly under thermal conditions. In this pathway, the guanidine reversibly breaks down into a carbodiimide (CDI) and an amine. rsc.orgwwu.eduwwu.edu This mechanism is the foundation for Thermal Guanidine Metathesis (TGM). rsc.org
The process can be summarized as: Guanidine ⇌ Carbodiimide + Amine
This dissociation allows for the exchange of N-substituents on the guanidine core. rsc.org The presence of a carbodiimide intermediate has been directly observed and supported by experimental evidence. wwu.edursc.org This dissociative process is central to the development of Covalent Adaptable Networks (CANs), where the reversible cleavage and formation of the guanidine linkage impart dynamic, re-processable properties to polymer materials. wwu.edunih.gov
Thermodynamic and Kinetic Aspects of Thermal Guanidine Metathesis Reactions
Thermal Guanidine Metathesis (TGM) is a reversible transformation that results in the exchange of N-substituents among guanidines at elevated temperatures, operating under thermodynamic control. rsc.orgrsc.org Studies have revealed that both thermodynamic and kinetic factors are heavily influenced by the steric environment of the guanidine. wwu.edursc.org
Key Findings on TGM:
Thermodynamic Control : The final distribution of guanidine products at equilibrium is dictated by their relative thermodynamic stabilities. Less sterically hindered guanidines are generally favored. wwu.edursc.org
Kinetic Factors : The rate of the TGM reaction is also significantly impacted by sterics. Paradoxically, more sterically congested guanidines tend to react more quickly, likely due to the relief of strain in the dissociative transition state. rsc.org The nature of the substituents (alkyl vs. aryl) also plays a critical role, with fully alkyl-substituted guanidines showing minimal reactivity. rsc.orgwwu.edu
The table below presents data on the relative rates of TGM for different guanidines, highlighting the impact of steric hindrance.
| Guanidine | Substituents | Relative Rate | Steric Profile |
| G1 | Di-p-tolyl, Benzyl (B1604629) | 1.00 | High |
| G2 | Di-p-tolyl, Butyl | 0.85 | High |
| G3 | Di-isopropyl, Benzyl | 0.25 | Medium |
| G4 | Di-cyclohexyl, Benzyl | 0.15 | Low |
Data adapted from studies on TGM reactions, illustrating the correlation between steric bulk and reaction kinetics. wwu.edu
Exploration of Cycloaddition Reactions Involving Guanidine Moieties
The guanidine functional group can participate in cycloaddition reactions, providing pathways to complex cyclic and bicyclic structures. These reactions leverage the unique electronic properties of the guanidine moiety or its derivatives. nih.govmdpi.com
Examples of such reactions include:
[3+2] Cycloadditions : Under oxidative conditions, certain guanidine derivatives can form 2-amido-1,3-diaminoallyl cations, which act as 1,3-dipoles. These intermediates react with alkenes in a net (3+2) cycloaddition to yield 2-amino imidazolines, which are common motifs in natural products. nih.gov
[4+3] Cycloadditions : The same 1,3-dipolar intermediates can also react with dienes to afford bridged guanidine systems via a net (4+3) cycloaddition. nih.gov
Diels-Alder Reactions : Furans substituted with guanidine or thiourea (B124793) moieties can act as dienes in Diels-Alder reactions with various dienophiles, such as N-phenylmaleimide (NPMI), to form 7-oxanorbornene frameworks. mdpi.com
These cycloaddition strategies have been employed in the synthesis of numerous natural products containing cyclic guanidine cores, such as saxitoxin (B1146349) and members of the pyrrolo-2-aminoimidazole alkaloid family. nih.gov
Characterization of Lewis Acidity in Guanidinium Species and its Influence on Reactivity
While the guanidinium cation is primarily known as a Brønsted acid and hydrogen-bond donor, it also possesses a lesser-known but significant Lewis acidic character. mdpi.comacademie-sciences.fr The central carbon atom of the guanidinium ion is electrophilic and can engage in favorable "Lewis acid" interactions with Lewis basic nucleophiles, particularly anions. mdpi.com
This Lewis acidity has been computationally and experimentally shown to influence reactivity in several ways:
Unconventional Bifunctional Activation : A novel activation mode has been identified where the guanidinium ion acts simultaneously as a Brønsted acid (via its N-H protons) and a Lewis acid (via its central carbon). mdpi.com This dual activation can stabilize transition states in reactions like conjugate additions. mdpi.comntu.edu.sg
Reaction Guidance : In cyclization reactions, the Lewis acidic center can interact with a nucleophilic motif within the substrate, trapping it and positioning it for a regioselective intramolecular reaction. academie-sciences.fr
The recognition of this Lewis acidic character has provided new insights into the versatile functionality of guanidinium ions in catalysis, demonstrating their ability to act as Brønsted acids, Brønsted bases (in the neutral form), Lewis acids, and Lewis bases. academie-sciences.fr
Computational Chemistry and Theoretical Studies on Guanidine Compounds
Quantum-Chemical Calculations of Electronic Structure and Energetics of Substituted Guanidines
Quantum-chemical calculations are fundamental to understanding the electronic structure and energetics of substituted guanidines. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the stability of different tautomers and conformers. mdpi.comirb.hr
The guanidinium (B1211019) group is characterized by a Y-shaped CN₃ core where the positive charge in the protonated form is delocalized, contributing to its stability. researchgate.net The electronic structure of neutral guanidine (B92328) is marked by significant electron delocalization across the CN₃ moiety, involving two amino-type and one imino-type nitrogen atoms. mdpi.com
Computational studies have been employed to determine the molecular and electronic structures of various dienes substituted with a guanidine functionality, such as pyrrole, furan, and thiophene. irb.hrsrce.hr These calculations help in establishing the reactivity order based on Frontier Molecular Orbital (FMO) theory. irb.hr For instance, the protonation of the nitrogen atom in a guanidine substituent acts as an electron-withdrawing group, leading to a significant lowering of the molecular orbital energies of the dienes. irb.hr
Gas-phase calculations have been utilized to predict the most stable tautomeric forms of N,N'-substituted guanidines. mdpi.com For example, in a study of eleven N,N'-substituted guanidines, gas-phase calculations indicated that the T2 tautomer with a cis-cis geometry was the most stable for several of the compounds. mdpi.com These theoretical calculations serve as a valuable reference for interpreting experimental data, such as X-ray crystallographic structures. mdpi.com
The energetics of guanidine compounds, including their basicity, have been extensively studied computationally. irb.hr The high basicity of guanidines is a well-known characteristic, and theoretical calculations can predict pKa values, offering insights into their behavior as superbases. ineosopen.org
| Computational Method | Property Investigated | Key Findings | References |
|---|---|---|---|
| Ab initio SCF | Rotational barriers | Provided insights into the rotational dynamics of guanidine and its substituted forms. | acs.org |
| DFT (B3LYP/6-31G(d)) | Molecular and electronic structures of guanidine-substituted dienes | Protonation of the guanidine substituent significantly lowers the MO energies of the dienes. | irb.hr |
| Gas-phase calculations | Tautomer stability of N,N'-substituted guanidines | Predicted the most stable tautomers, which can differ from the solid-state structure due to intermolecular interactions. | mdpi.com |
Application of Density Functional Theory (DFT) in Elucidating Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms involving guanidine compounds. mdpi.comrsc.org It allows for the calculation of transition state structures and the Gibbs free energies of reactions, providing a detailed understanding of reaction pathways. mdpi.com
The catalytic activity of guanidines has also been elucidated using DFT. For instance, the mechanism of guanidine-catalyzed ring-opening of cyclic carbonates by amines has been investigated, highlighting that different reaction pathways are involved depending on the nature of the amine (aromatic or aliphatic). rsc.org The bifunctional activity of guanidine catalysts, acting as both a base and a hydrogen-bond donor, can significantly reduce the reaction's Gibbs energy. rsc.org
Furthermore, DFT calculations have been employed to study the 1,3-dipolar cycloaddition of azides with guanidine. mdpi.com These studies model the formation of regioisomeric tetrazoles and their subsequent rearrangements, predicting the feasibility and conditions for such reactions. mdpi.com The introduction of different substituents on the azide (B81097) was shown to favorably affect the cycloaddition reactivity. mdpi.com In the context of organocatalysis, DFT has been used to understand the role of chiral guanidinium salts in asymmetric reactions, revealing how these catalysts can control stereoselectivity through hydrogen bonding networks that stabilize the transition state. acs.orgacs.org
| Reaction Type | Computational Approach | Key Mechanistic Insights | References |
|---|---|---|---|
| Aza-Michael Addition/Intramolecular Cyclization | DFT (M06-2X, B3LYP) | Reaction pathway is influenced by the relative stability of guanidine tautomers and the initial nucleophilic addition is the rate-determining step. | mdpi.comresearchgate.net |
| Guanidine-catalyzed ring-opening of cyclic carbonates | DFT | Demonstrated the bifunctional (base/H-bond donor) activity of the guanidine catalyst in reducing the reaction energy barrier. | rsc.org |
| 1,3-Dipolar Cycloaddition | DFT (SMD(chloroform)//B3LYP/6-311+G(2d,p)) | Predicted the feasibility of uncatalyzed reactions under drastic conditions and the influence of substituents on reactivity. | mdpi.com |
| Asymmetric Ring-Opening of Cyclic Carbonates | DFT | Revealed that chiral guanidinium salts control enantioselectivity by stabilizing the transition state through a hydrogen bond network. | acs.orgacs.org |
Computational Analysis of Electronic and Steric Effects of Guanidine Substitution on Reactivity
The reactivity of guanidine derivatives is intricately linked to the electronic and steric properties of their substituents. Computational analysis provides a quantitative understanding of these effects.
Electronic Effects: The substitution pattern on the guanidine nitrogen atoms significantly influences the molecule's nucleophilicity and basicity. mdpi.com Quantum-chemical calculations have shown that guanidine substitution can moderately influence the reaction barriers in cycloaddition reactions, with the effect's magnitude and sign depending on the substitution position. irb.hr For instance, in Diels-Alder reactions of heterocyclic dienes, a guanidine substituent's electronic influence has been systematically studied. irb.hrsrce.hr Protonation of the guanidine nitrogen enhances its electron-withdrawing character, thereby increasing the reactivity of the diene. irb.hr
Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity and reaction rates of processes involving guanidines. nih.govnumberanalytics.com In reactions with unsymmetrically substituted guanidines, cyclization often occurs at the sterically least hindered nitrogen atom. mdpi.com DFT calculations can quantify the steric energy, providing a more precise picture than classical qualitative arguments. nih.gov For example, in the reaction of furfurylguanidines, the lack of an intramolecular cyclization process in an isopropyl-substituted derivative, contrary to expectations based solely on electronics, suggests a significant steric influence. nih.gov Computational models have shown that even when a nitrogen atom is more nucleophilic, steric crowding can prevent it from participating in a reaction. nih.gov
The interplay between electronic and steric effects is critical. In a study of N,N'-substituted guanidines, the switch in the tautomeric structure observed in the solid state was attributed to both the electronic properties of the substituents and the intermolecular hydrogen bonding in the crystal lattice, highlighting the complexity of these interactions. mdpi.comdntb.gov.ua
Conformational Landscapes and Molecular Chirality of N-Substituted Guanidines
The biological activity and catalytic efficiency of N-substituted guanidines are often dictated by their three-dimensional structure, including their conformational preferences and chirality. nih.govrsc.org
Computational methods are employed to explore the conformational landscapes of these molecules. Studies on N'-substituted N-acylguanidines have revealed that despite the possibility of eight conformations, only two are predominantly observed. nih.gov The preference for these conformations is determined by intermolecular interactions with anions and solvent molecules. nih.gov
The chirality of guanidine derivatives is a key aspect of their application in asymmetric synthesis. researchgate.netrsc.orgjst.go.jp Chiral guanidines, including bicyclic, monocyclic, and acyclic types, have been designed and utilized as powerful organocatalysts. researchgate.netrsc.org The introduction of chiral auxiliaries onto the guanidinyl nitrogens has proven effective in both catalytic and stoichiometric asymmetric syntheses. jst.go.jp Computational studies can help in the design of new chiral guanidine catalysts by predicting their structure and how they interact with substrates to induce stereoselectivity. beilstein-journals.org For example, the design of a chiral seven-membered ring guanidine organocatalyst has been reported for use in asymmetric vinylogous aldol (B89426) reactions. jst.go.jp
Furthermore, even seemingly achiral molecules like bisguanidines have been shown to possess potential chirality due to plane asymmetry, which was demonstrated by the formation of a chiral product upon monomethylation or monoethylation through asymmetric crystallization. jst.go.jp
In Silico Assessment and Prediction of Synthetic Efficiencies for Guanidine Derivatives
Computational tools are increasingly being used for the in silico assessment and prediction of the synthetic accessibility and potential utility of guanidine derivatives. researchgate.netbenthamdirect.comnih.gov These approaches can accelerate the discovery of new compounds with desired properties by pre-screening virtual libraries. nih.gov
Molecular docking, a key in silico technique, is used to predict the binding affinity and interaction mechanisms of guanidine derivatives with biological targets. nih.govresearchgate.net This has been applied, for example, to evaluate the potential of guanidine-containing compounds as antidiabetic agents or as inhibitors of enzymes relevant to diseases like COVID-19. researchgate.netbenthamdirect.comnih.gov Such studies can help prioritize compounds for synthesis and biological testing, making the drug discovery process more efficient. nih.gov
In the context of synthesis, computational methods can be used to predict the feasibility and outcome of reactions. For example, DFT calculations can predict reaction barriers and thermodynamics, helping to determine the optimal conditions for a given transformation. mdpi.com While direct prediction of synthetic "efficiency" in terms of yield is complex, computational analysis of reaction mechanisms can identify potential side reactions and bottlenecks, guiding the development of more efficient synthetic protocols. mdpi.com
Recently, an efficient one-pot synthesis method for symmetrical guanidine compounds was reported, and computational analyses were used to unveil the substantial potential of the synthesized compounds as antidiabetic agents. researchgate.netbenthamdirect.comeurekaselect.comnih.gov This highlights the synergy between modern synthetic methods and computational assessment in developing new therapeutic agents.
Guanidine Derivatives As Chemical Probes in Biological Systems
Rational Design and Synthesis of 1-(4-Phenylbutan-2-yl)guanidine Analogues as Chemical Probes
The development of effective chemical probes is a cornerstone of modern chemical biology, enabling the elucidation of protein function and the validation of new drug targets. The rational design of analogues of this compound as chemical probes involves strategic modifications to its core structure to incorporate reporter groups or reactive functionalities while maintaining or enhancing its affinity for a specific biological target.
Strategies for Chemical Probe Development for Target Elucidation
The design of chemical probes based on a lead compound like this compound follows several established strategies. A primary approach involves structure-activity relationship (SAR) studies to understand the key molecular features required for biological activity. For instance, in the development of arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors, a screening library of low molecular weight compounds identified an initial hit, which was then systematically modified to improve potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation is crucial for developing high-quality probes.
Another key strategy is the incorporation of a "handle" for downstream applications, such as target identification or visualization. This often involves the introduction of a functional group, like an alkyne or azide (B81097), that can be used for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of the probe once it has bound to its target. nih.gov Furthermore, the design process may involve creating both an active probe and an inactive analogue to serve as a negative control, helping to distinguish on-target effects from off-target or non-specific interactions.
The synthesis of guanidine derivatives can be achieved through various methods. A common approach involves the reaction of a primary amine with a guanylating agent, such as N,N′-bis(Boc)-N″-triflylguanidine or S-methylisothiourea derivatives. mdpi.commdpi.com For example, the synthesis of benzyl (B1604629) guanidine derivatives has been accomplished via a guanylation reaction using Boc-protected S-methylisothiourea, followed by deprotection. mdpi.com The synthesis of this compound, while not specifically described in the literature, could be envisioned to start from 4-phenylbutan-2-amine, which would then be reacted with a suitable guanylating agent.
Table 1: Synthetic Strategies for Guanidine Derivatives
| Starting Material | Guanylating Agent | Key Reaction Step | Reference |
| 3-Aminomethylphenol derivatives | Boc-protected S-methylisothiourea | Guanylation followed by benzylation and deprotection | mdpi.com |
| 2-Amino-6-iodo-benzonitrile | - | Suzuki-Miyaura reaction followed by reduction and intramolecular cyclization with BrCN | nih.gov |
| Primary aromatic amine | Thiourea (B124793) and mercury(II) chloride | Desulfurization-guanidinylation | mdpi.com |
| 4-Morpholinoaniline | Cyanamide (B42294) | Reaction with cyanamide in the presence of acid | chemicalbook.com |
Exploration of Fluorescent and Affinity Labeling Probes
To visualize the distribution and interaction of this compound within biological systems, fluorescent analogues can be designed. This typically involves attaching a fluorophore to the core structure. The choice of fluorophore is critical and depends on the specific application, with considerations for brightness, photostability, and spectral properties that minimize interference from cellular autofluorescence. glenresearch.com For instance, red-emitting fluorophores are often preferred for in vivo imaging due to the reduced scattering and absorption of longer wavelength light by biological tissues. mdpi.com A general strategy for creating a fluorescent probe of this compound would be to introduce a linker at a position on the phenyl ring or the butyl chain that does not interfere with its target binding, and then conjugating a suitable fluorophore to this linker.
Affinity labeling probes are designed to form a covalent bond with their biological target. mdpi.com This is achieved by incorporating a reactive group, such as a photoactivatable group (e.g., benzophenone, aryl azide) or an electrophilic warhead (e.g., acrylamide, chloroacetamide), into the probe's structure. nih.gov Upon binding to the target, the reactive group can be activated (e.g., by UV light for photoaffinity probes) to form a stable covalent adduct. This allows for the subsequent isolation and identification of the target protein, a crucial step in understanding the mechanism of action of a bioactive compound. A photoaffinity probe based on this compound could be synthesized by incorporating a photoreactive moiety, for example, on the phenyl ring.
Table 2: Examples of Functional Groups in Chemical Probes
| Probe Type | Functional Group | Purpose | Example Application | Reference |
| Fluorescent Probe | Benzoxadiazole | Fluorescence detection | Glyphosate sensing | mdpi.com |
| Fluorescent Probe | Anthracenecarboximide | Turn-on fluorescence for detection | Glyoxal detection | nih.gov |
| Affinity Labeling | Photoreactive group (e.g., FAP-dCMP) | Covalent cross-linking to target | DNA repair protein analysis | mdpi.com |
| Affinity Labeling | Electrophilic group (e.g., acrylamide) | Covalent modification of target | Target identification | nih.gov |
Mechanistic Studies of Guanidine Probe Interactions with Polyamine Signaling Pathways
Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes, including cell growth, differentiation, and proliferation. nih.govnih.gov The polyamine signaling pathway is tightly regulated, and its dysregulation is implicated in various diseases, including cancer. aacrjournals.org Chemical probes that can modulate or report on the activity of this pathway are therefore valuable research tools.
Guanidine-containing compounds can potentially interact with the polyamine pathway in several ways. They might mimic natural polyamines and thereby interfere with their transport or binding to regulatory proteins. nih.gov For instance, tumor cells often exhibit enhanced polyamine transport activity, making this a potential target for therapeutic intervention. nih.gov Chemical probes could be designed to competitively inhibit polyamine uptake, thereby depleting intracellular polyamine levels. The transport of polyamines into cells is a complex process that can involve both endocytosis and solute carrier proteins. nih.gov A probe like this compound, with its cationic guanidinium (B1211019) group and lipophilic phenylbutyl moiety, could potentially interact with components of this transport machinery.
Furthermore, guanidine derivatives could interact with enzymes involved in polyamine metabolism. The synthesis of polyamines is controlled by enzymes such as ornithine decarboxylase (ODC), and inhibitors of this pathway, like α-difluoromethylornithine (DFMO), have been extensively studied. nih.gov Guanidine-based probes could be designed to target ODC or other enzymes in the pathway. Mechanistic studies would involve assessing the effect of the probe on intracellular polyamine levels, the activity of key metabolic enzymes, and downstream cellular processes regulated by polyamines.
Fundamental Investigations of Protein-Ligand Interactions Involving Guanidinium Motifs in Model Systems
The guanidinium group's ability to form strong interactions with proteins is well-documented and provides a basis for understanding how this compound might interact with its biological targets. The planar, delocalized positive charge of the guanidinium ion allows it to form multiple hydrogen bonds and salt bridges with complementary residues on a protein surface.
Structural studies of protein-ligand complexes have revealed common interaction patterns for the guanidinium group. It frequently interacts with the carboxylate side chains of aspartate and glutamate (B1630785) residues through bidentate hydrogen bonds. nih.gov An analysis of protein structures in the Protein Data Bank showed that acidic amino acids are the most likely interaction partners for guanidinium ions. nih.gov The interaction strength can be substantial, with calculated interaction energies for guanidinium-aspartate/glutamate pairs being exceptionally high. nih.gov
Beyond acidic residues, the guanidinium group can also form hydrogen bonds with the backbone carbonyl oxygen atoms of various amino acids. nih.gov Furthermore, cation-π interactions between the guanidinium group and aromatic residues like tryptophan, tyrosine, and phenylalanine can contribute to binding affinity. nih.gov In some cases, the binding of a guanidinium-containing ligand can induce conformational changes in the protein, leading to either stabilization or destabilization of its structure. nih.govacs.org
These fundamental principles of guanidinium-protein interactions provide a framework for predicting the potential binding modes of this compound. The phenyl ring of the compound could engage in hydrophobic or cation-π interactions, while the guanidinium group would be available to form key hydrogen bonds and electrostatic interactions with a target protein. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective chemical probes.
Table 3: Common Guanidinium-Protein Interactions
| Interacting Protein Residue | Type of Interaction | Significance | Reference |
| Aspartate, Glutamate | Salt bridge, Hydrogen bonding | Strong, often bidentate interactions with carboxylate groups | nih.gov |
| Asparagine, Glutamine | Hydrogen bonding | Interaction with side chain amide groups | |
| Backbone Carbonyls | Hydrogen bonding | Common interaction with the protein backbone | nih.gov |
| Tryptophan, Tyrosine, Phenylalanine | Cation-π interaction | Contribution to binding affinity through interaction with aromatic rings | nih.gov |
Structure Activity Relationship Sar Studies of Substituted Guanidine Frameworks
Correlating Structural Variations in Guanidine (B92328) Derivatives with Catalytic Activity
The catalytic activity of guanidine derivatives is intrinsically linked to their molecular structure. Variations in the substitution pattern on the guanidine framework can significantly influence their effectiveness as catalysts in a wide range of organic transformations. rsc.orgrsc.org
The basicity of the guanidine, a key determinant of its catalytic prowess, is highly sensitive to the electronic nature of its substituents. A study on aryl guanidines demonstrated a clear correlation between the pKa values and the nature of the substituents on the aryl ring. rsc.org This ability to modulate basicity is critical, as the catalytic cycle often involves a proton transfer step where the guanidine acts as a Brønsted base. mdpi.com For instance, in aldol (B89426) reactions, the catalytic activity of guanidine-based ionic liquids was found to be dependent on the anion, which in turn influences the basicity of the guanidinium (B1211019) cation. researchgate.netrsc.org
The steric environment around the guanidine core also plays a pivotal role. In a study involving the chemical rescue of an enzyme mutant, it was observed that for a series of alkylguanidines, the catalytic rate enhancement was inversely related to the size of the alkyl substituent. nih.gov This suggests that bulky substituents can hinder the approach of substrates to the catalytic site, thereby reducing activity.
The introduction of chirality into the guanidine framework has enabled the development of highly effective asymmetric catalysts. acs.org Axially chiral guanidines have been shown to catalyze reactions with high enantioselectivity, demonstrating that the stereochemical arrangement of substituents is a critical factor in achieving stereocontrol. acs.org
Table 1: Correlation of Structural Features of Guanidine Derivatives with Catalytic Activity
| Structural Variation | Effect on Catalytic Activity | Example Reaction |
| Electronic Effects of Substituents | Modulates basicity (pKa), influencing proton transfer steps. rsc.orgmdpi.com | Aldol reactions researchgate.netrsc.org |
| Steric Hindrance | Can decrease catalytic rates by impeding substrate binding. nih.gov | Enzyme catalysis nih.gov |
| Cyclic vs. Acyclic Framework | Bicyclic structures can enhance activity through pre-organization. rsc.orgmdpi.com | Michael additions mdpi.com |
| Chirality | Enables enantioselective catalysis. acs.org | Electrophilic amination acs.org |
Impact of Substituent Effects on the Reactivity and Selectivity Profiles of Guanidines
The reactivity and selectivity of guanidines in chemical transformations are profoundly influenced by the nature and position of their substituents. These substituent effects can be broadly categorized into electronic and steric effects, which work in concert to dictate the outcome of a reaction.
Electronic effects are transmitted through the molecular framework and alter the electron density at the reactive centers of the guanidine. The guanidine group itself is a strong electron-donating group, but its basicity and nucleophilicity can be fine-tuned by the attachment of electron-withdrawing or electron-donating substituents elsewhere in the molecule. For example, in a study of aryl guanidines, the pKa values, a measure of basicity, were shown to correlate well with theoretical predictions based on bond lengths, highlighting the predictable nature of these electronic effects. rsc.org The protonation state of the guanidine, which is determined by its basicity, can dramatically alter its role in a reaction, for instance, by switching from a Brønsted base to a hydrogen-bond donor. semanticscholar.org
Steric effects arise from the spatial arrangement of atoms and can influence both reactivity and selectivity. Bulky substituents can hinder the approach of reactants, thereby lowering the reaction rate. Conversely, steric hindrance can be exploited to control selectivity. For instance, in the alkylation of unsymmetrically substituted guanidines, the reaction can be directed to a specific nitrogen atom by the judicious placement of bulky groups on other parts of the molecule. nih.gov
Furthermore, the interplay between the guanidine and its substituents can influence the reaction mechanism itself. For instance, in aza-Michael additions, the nucleophilicity of the different nitrogen atoms in the guanidine can be modulated by their substituents, determining which nitrogen atom initiates the reaction. nih.gov
Table 2: Influence of Substituent Effects on Guanidine Reactivity and Selectivity
| Substituent Effect | Impact on Reactivity and Selectivity |
| Electronic Effects | Modulates basicity and nucleophilicity, influencing reaction rates and mechanisms. rsc.orgsemanticscholar.org |
| Steric Hindrance | Can decrease reactivity but also be used to control regioselectivity and stereoselectivity. nih.gov |
| Chiral Substituents | Induce enantioselectivity in catalytic reactions. acs.org |
| Overall Molecular Shape | Dictates the accessibility of the active site and can lead to different stereochemical outcomes. acs.org |
Modulation of Intermolecular Interactions through Guanidine Substitution in Supramolecular Assemblies
The guanidinium group is a powerful motif in supramolecular chemistry due to its ability to form multiple, strong hydrogen bonds. semanticscholar.org By strategically modifying the substituents on the guanidine core, it is possible to precisely control the intermolecular interactions that govern the formation and properties of supramolecular assemblies. cornell.edu
In the context of crystal engineering, the ability to program intermolecular interactions is paramount. The substitution pattern on a guanidine derivative can be designed to favor specific hydrogen bonding motifs, leading to the predictable formation of desired crystal structures. This has been demonstrated in the formation of hydrogen-bonded chains and sheets in the solid state. cornell.edu
Furthermore, the incorporation of guanidinium groups into larger molecular frameworks can be used to direct the assembly of complex systems. For example, the strong binding affinity of the guanidinium group for carboxylates and phosphates has been exploited in the design of receptors for these biologically important anions. The selectivity of these receptors can be modulated by introducing substituents that create a specific binding pocket.
The hydrophobic and hydrophilic balance of the supramolecular assembly can also be controlled through guanidine substitution. By attaching long alkyl chains or other nonpolar groups, it is possible to create amphiphilic guanidinium derivatives that self-assemble in solution to form micelles, vesicles, or other nanostructures. These assemblies have potential applications in areas such as drug delivery and materials science. The surface wettability of materials can also be tuned by modulating the hydrophilic or hydrophobic interfaces through guanidine substitution. acs.org
Table 3: Role of Guanidine Substitution in Supramolecular Chemistry
| Aspect of Supramolecular Assembly | Influence of Guanidine Substitution |
| Hydrogen Bonding Networks | Directs the geometry and connectivity of the assembly. cornell.edu |
| Anion Recognition | Modulates the binding affinity and selectivity for specific anions. |
| Crystal Engineering | Enables the design and formation of predictable crystal structures. cornell.edu |
| Self-Assembly | Controls the formation of nanostructures in solution. |
| Material Properties | Influences properties such as surface wettability. acs.org |
Stereochemical Considerations and their Role in Guanidine-Based Research Tools
Stereochemistry plays a decisive role in the application of guanidine derivatives as research tools, particularly in the field of asymmetric catalysis. rsc.org The spatial arrangement of substituents on a chiral guanidine catalyst is directly responsible for its ability to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. acs.org
The design of effective chiral guanidine catalysts hinges on the creation of a well-defined chiral environment around the active site. This is typically achieved by incorporating a chiral scaffold, such as a binaphthyl unit, into the guanidine structure. acs.org The substituents on this scaffold project into the space around the guanidinium group, creating steric and electronic interactions that differentiate between the diastereomeric transition states leading to the two possible enantiomeric products.
A study on the electrophilic amination of 1,3-dicarbonyl compounds highlighted the dramatic effect of the catalyst's stereochemistry. An axially chiral guanidine with a seven-membered ring structure proved to be a highly active and enantioselective catalyst for this transformation. acs.org This demonstrates that subtle changes in the catalyst's three-dimensional structure can have a profound impact on its stereochemical performance.
Furthermore, the stereochemical features of the substrate can also interact with the chiral catalyst in a way that influences the reaction outcome. The concept of "matched" and "mismatched" pairs, where the stereochemistry of the catalyst either complements or opposes the inherent stereochemical preferences of the substrate, is a key consideration in asymmetric synthesis.
Table 4: Importance of Stereochemistry in Guanidine-Based Research
| Area of Research | Role of Stereochemistry |
| Asymmetric Catalysis | Enables the synthesis of enantiomerically enriched compounds. acs.orgrsc.org |
| Molecular Recognition | Dictates the specificity of binding between a chiral guanidinium host and a guest molecule. |
| Conformational Analysis | Influences the three-dimensional shape and reactivity of the guanidine derivative. semanticscholar.org |
| Enzyme Inhibition | Stereochemical differences can be critical for enzyme binding and inhibitory activity. acs.org |
Future Research Directions and Unaddressed Challenges in Guanidine Chemistry
Innovations in Sustainable and Green Synthetic Methodologies for Complex Guanidines
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For complex guanidines, future research will likely focus on moving away from traditional multi-step, stoichiometric reactions that often generate significant waste. rsc.org
Key areas of innovation include:
One-Pot Syntheses: Designing efficient one-pot reactions for the synthesis of guanidine (B92328) compounds is a significant area of interest. For instance, a one-pot method for producing symmetrical guanidines from isothiocyanates and secondary amines using the recyclable reagent tetrabutylphosphonium (B1682233) tribromide (TBPTB) has been reported. eurekaselect.comnih.gov
Catalytic Guanylation: The use of metal-mediated catalytic addition of amines to carbodiimides presents an atom-economical alternative to classical synthesis. rsc.orgacs.org Research is ongoing to expand the range of catalysts beyond the more than 40 transition metals, main-group metals, and rare-earth metals already tested. acs.org
Green Organocatalysts: Guanidine hydrochloride (GuHCl) itself is being explored as a green organocatalyst. rsc.orgtandfonline.com A microwave-mediated, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazoles using GuHCl has been developed, highlighting its potential for rapid and eco-friendly production of complex molecules. rsc.org Similarly, GuHCl has been used for the multicomponent synthesis of benzodiazepine (B76468) derivatives in water, with the catalyst being recyclable for several cycles. tandfonline.com
Sustainable Solvents and Conditions: The use of water as a solvent and microwave irradiation are key features of emerging green synthetic protocols. rsc.orgtandfonline.comorganic-chemistry.org Scandium(III) triflate has been used to catalyze the guanylation of amines with cyanamide (B42294) in water under mild conditions. organic-chemistry.org
Photosynthetic Production: A novel and highly sustainable approach involves the photosynthetic production of guanidine. A de novo guanidine biosynthesis cycle has been proposed using CO2 and nitrate/ammonium as carbon and nitrogen sources, with the necessary energy supplied by photosynthesis in engineered cyanobacteria. rsc.org This method represents a significant step towards the biological conversion of solar energy into chemical energy stored in nitrogen-rich compounds. rsc.org
| Green Synthesis Approach | Key Features | Example Catalyst/Reagent | References |
| One-Pot Synthesis | Efficient, reduced workup | Tetrabutylphosphonium tribromide (TBPTB) | eurekaselect.comnih.gov |
| Catalytic Guanylation | Atom-economical | Transition metals, main-group metals, rare-earth metals | rsc.orgacs.org |
| Green Organocatalysis | Metal-free, recyclable | Guanidine hydrochloride (GuHCl) | rsc.orgtandfonline.com |
| Sustainable Conditions | Aqueous media, microwave irradiation | Scandium(III) triflate in water | organic-chemistry.org |
| Photosynthesis | Renewable resources, CO2 utilization | Engineered cyanobacteria | rsc.org |
Deepening Mechanistic Understanding of Emerging Guanidine-Mediated Transformations
A thorough understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of existing synthetic methods. While guanidines are well-known as strong organic bases, their role in catalysis is often more complex, involving various modes of activation. researchgate.netrsc.org
Future research will likely focus on:
Bifunctional Catalysis: The conjugate acid of guanidine, the guanidinium (B1211019) ion, can act as a bifunctional catalyst, activating both a nucleophile and an electrophile through hydrogen bonding. researchgate.netrsc.org Further computational and experimental studies are needed to elucidate the precise nature of these interactions in different reaction types.
Nucleophilic Catalysis: Guanidines such as TMG, TBD, and MTBD can act as nucleophilic catalysts. researchgate.netrsc.org Detailed mechanistic studies are required to understand the formation and reactivity of key intermediates in these reactions.
Catalytic Guanylation Mechanisms: Four primary mechanisms have been proposed for the catalytic guanylation of amines with carbodiimides: [2+2]-cycloaddition/protonation, insertion/protonation, activation of carbodiimide (B86325)/nucleophilic addition/intramolecular protonation, and protonation/nucleophilic addition/disassociation. acs.org Further mechanistic investigations will help to refine these models and guide the development of more efficient catalysts.
Aza-Henry Reaction Mechanism: In the aza-Henry reaction of isatin-derived ketimines catalyzed by chiral guanidine-amide catalysts, a three-step mechanism involving deprotonation, C-C bond formation, and H-transfer has been proposed based on DFT calculations. nih.gov The study highlighted a dual activation model where the protonated guanidine activates the nitronate, and the amide moiety interacts with the ketimine. nih.gov
Integration of Advanced Analytical and Computational Techniques in Guanidine Research
The development and application of sophisticated analytical and computational tools are essential for advancing our understanding of guanidine chemistry.
Advanced Analytical Techniques:
HPLC Methods: A simple and sensitive HPLC method using cation-exchange chromatography with UV detection has been developed for the quantitative determination of guanidine in high salt and protein matrices. nih.gov This method is crucial for clearance testing of guanidine in biopharmaceutical products. nih.gov
LC-MS Analysis: To quantify guanidine in environmental samples, a method based on derivatization with benzoin (B196080) followed by liquid chromatography-mass spectrometry (LC-MS) analysis has been developed. nih.gov This technique is applicable over a wide concentration range and across different environmental and biological matrices. nih.gov
Spectroscopic and Spectrometric Analysis: The structural characterization of novel guanidine derivatives relies heavily on techniques such as IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. mdpi.com
Computational Studies:
In Silico Molecular Modeling: Computational studies are increasingly used to understand the molecular basis of the biological activity of guanidine derivatives. acs.org For example, in silico docking studies have been employed to investigate the binding modes of guanidine-containing ligands to receptors like the histamine (B1213489) H3R and muscarinic M2R and M4R. acs.org
DFT Calculations: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction mechanisms. nih.gov They have been used to elucidate the mechanism and enantioselectivity of the aza-Henry reaction catalyzed by chiral guanidine-amide catalysts. nih.gov
ADME/Toxicity and Drug-Likeliness Prediction: In silico studies are also used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of new guanidine derivatives, as well as to assess their drug-likeness. eurekaselect.comnih.gov
Exploration of Novel Applications of Guanidine Derivatives in Catalysis and Materials Science
The unique properties of guanidines make them attractive candidates for a wide range of applications, from catalysis to the development of advanced materials.
Catalysis:
Organocatalysis: Chiral guanidines are effective organocatalysts for a variety of asymmetric reactions, including Michael, Henry, Mannich, and Strecker reactions. iranarze.ir They activate substrates through a unique dual hydrogen bonding mode, leading to high catalytic activity and enantioselectivity. iranarze.ir
CO2 Capture and Activation: Guanidines are being investigated as catalysts for the capture and activation of carbon dioxide, with the aim of inserting CO2 into various chemical substrates. springerprofessional.de
Immobilized Catalysts: Novel guanidine bases supported on silica (B1680970) and Micelle Templated Silicas (MTS) have been prepared and shown to be efficient catalysts for the base-catalyzed epoxidation of electron-deficient alkenes and the condensation of malonic acid with heptanal. rsc.orgresearchgate.net
Materials Science:
Polymeric Materials: The guanidine functional group is a dynamic building block for polymeric materials due to its easily varied substitution patterns and significant basicity. digitellinc.com Guanidine-based polymers have been synthesized and their antimicrobial activities investigated. acs.org
Antimicrobial Materials: Guanidinium-functionalized polymers are being extensively studied for their broad-spectrum antibacterial activities and have potential applications in antibacterial or antifouling coatings and membranes. researchgate.netresearchgate.net
Guanidinium-Functionalized Polycarbodiimides: A family of guanidinium-side-chain functionalized polycarbodiimides has been synthesized. The hydrophilic/hydrophobic balance of these cationic/amphiphilic polymers can be tailored, with some derivatives being water-soluble. researchgate.net
| Application Area | Specific Use | Key Guanidine Derivative Type | References |
| Catalysis | Asymmetric Organic Reactions | Chiral Guanidines | iranarze.ir |
| CO2 Capture and Activation | Heterocyclic and Linear Guanidines | springerprofessional.de | |
| Heterogeneous Catalysis | Supported Guanidines on Silica/MTS | rsc.orgresearchgate.net | |
| Materials Science | Dynamic Polymeric Materials | Guanidine-based Polymers | digitellinc.comacs.org |
| Antimicrobial Coatings/Membranes | Guanidinium-functionalized Polymers | researchgate.netresearchgate.net | |
| Amphiphilic Polymers | Guanidinium-functionalized Polycarbodiimides | researchgate.net |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Phenylbutan-2-yl)guanidine, and how do reaction conditions influence yield?
The synthesis of guanidine derivatives typically involves reacting primary or secondary amines with activated guanidine precursors, such as cyanamide derivatives or thioureas. For example, in analogous compounds like 1-(4-Fluorobenzyl)guanidine, the reaction of 4-fluorobenzylamine with S-methylisothiourea sulfate under alkaline conditions yields the target compound . Key parameters include:
- Temperature control : Maintaining 90–95°C improves reaction efficiency and minimizes side products .
- Catalyst selection : Bases like triethylamine or lithium hydroxide enhance nucleophilic substitution rates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), as seen in the synthesis of N''-acetylated guanidines .
Q. How can X-ray crystallography and NMR spectroscopy be applied to determine the molecular structure of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Hydrogen-bonding networks and torsional angles between the phenyl and guanidine groups can be resolved with precision (0.8–1.0 Å resolution) .
- NMR spectroscopy : 1H and 13C NMR identify substituent effects. For instance, the phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the guanidine NH2 protons resonate at δ 6.5–7.0 ppm in DMSO-d6 .
Q. What analytical techniques are critical for assessing the purity of this compound?
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >99% purity .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 218.2 for C11H16N3) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring modulate the α2-adrenergic receptor antagonism of this compound?
Structure-activity relationship (SAR) studies on fluorinated analogs reveal that electron-withdrawing groups (e.g., -F) enhance receptor binding by increasing polarity and hydrogen-bonding capacity. For example, 1-(4-Fluorobenzyl)guanidine shows higher α2-receptor affinity (Ki = 12 nM) compared to non-fluorinated analogs (Ki = 45 nM) due to improved electrostatic interactions with aspartate residues in the receptor’s binding pocket . Computational docking (AutoDock Vina) can predict binding poses, with ΔG values correlating with experimental IC50 data .
Q. What experimental strategies resolve contradictions in thermodynamic stability data for guanidine derivatives?
Conflicting stability reports often arise from polymorphic variations or hydration states. To address this:
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions (e.g., endothermic peaks at 180–190°C for anhydrous forms) .
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity, as moisture absorption can destabilize crystalline forms .
- High-resolution X-ray powder diffraction (XRPD) : Differentiate between polymorphs by comparing experimental and simulated patterns .
Q. What in vitro assays are most robust for evaluating the pharmacological activity of this compound?
- Radioligand binding assays : Use [3H]-clonidine to measure displacement at α2-adrenergic receptors in rat brain membranes .
- Functional assays : Electrically stimulated guinea pig ileum models quantify inhibition of noradrenaline reuptake (EC50 values) .
- Cellular assays : Calcium flux assays in HEK293 cells transfected with α2-receptors confirm G-protein coupling efficacy .
Q. How can computational methods predict the metabolic pathways of this compound?
- CYP450 metabolism prediction (e.g., Schrödinger’s MetaSite) : Identifies potential oxidation sites (e.g., benzylic carbon) and N-dealkylation pathways .
- Molecular dynamics (MD) simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict clearance rates .
- ADMET profiling : Tools like SwissADME estimate bioavailability (%F = 65–70%) and plasma protein binding (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
